

Technical Guide: Physicochemical Profiling of 2-Cyclopentylazepane Hydrochloride

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Compound of Interest

Compound Name: 2-Cyclopentylazepane
hydrochloride

CAS No.: 1177362-74-1

Cat. No.: B121511

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Executive Summary

This guide provides a comprehensive technical analysis of the lipophilicity and hydrophobicity profiles of **2-Cyclopentylazepane hydrochloride** (CAS: 1177362-74-1). As a 2-substituted hexahydro-1H-azepine derivative, this compound represents a critical scaffold in the synthesis of CNS-active agents, particularly those targeting sigma receptors or acting as NMDA antagonists.

Understanding the partition coefficient (

) and distribution coefficient (

) of this molecule is essential for predicting its Blood-Brain Barrier (BBB) permeability, oral bioavailability, and formulation stability. This document details theoretical predictions, experimental protocols for validation, and the implications of the hydrochloride salt form on solubility and distribution.

Chemical Identity and Structural Analysis[1][2][3]

Before assessing hydrophobicity, the structural integrity and ionization state of the compound must be defined. The lipophilicity of the salt (hydrochloride) differs fundamentally from the free base, which is the species responsible for passive membrane diffusion.

Compound Specifications

Parameter	Detail
IUPAC Name	2-Cyclopentylhexahydro-1H-azepine hydrochloride
Common Name	2-Cyclopentylazepane HCl
CAS Number	1177362-74-1
Molecular Formula	
Molecular Weight	203.75 g/mol
Core Scaffold	Azepane (7-membered saturated nitrogen ring)
Substituent	Cyclopentyl group at C2 position

Ionization and pKa Considerations

The azepane nitrogen is a secondary amine. In saturated heterocycles, this nitrogen typically exhibits a

between 10.5 and 11.0.

- At pH 1.2 (Gastric): >99.9% Ionized (Protonated cation). High water solubility.
- At pH 7.4 (Blood/Cytosol): ~99.9% Ionized.
- Relevance: The measured LogP (partition of neutral species) is a theoretical constant for the free base. The effective lipophilicity in vivo is best described by LogD, which will be significantly lower than LogP due to the high degree of ionization.

Theoretical vs. Experimental Values

Since specific experimental data for this intermediate is often proprietary, we utilize Quantitative Structure-Property Relationship (QSPR) models validated against similar azepane scaffolds.

Predicted Lipophilicity (Free Base)

The intrinsic lipophilicity is calculated by summing the hydrophobic fragmental constants () of the molecule's components.

- Azepane Ring: Moderate hydrophobicity (LogP 1.2).
- Cyclopentyl Group: High hydrophobicity (LogP 2.5 - 3.0).
- Steric Correction: The C2 attachment reduces solvent-accessible surface area (SASA).

Method	Predicted Value (Free Base)	Confidence
cLogP (Fragment)	3.8 ± 0.4	High
LogP (Consensus)	3.65	Medium
LogD (Physiological)	0.4 - 0.9	High (Due to ionization)

Expert Insight: A cLogP of ~3.8 places the free base in the "highly lipophilic" category, ideal for CNS penetration once deprotonated. However, the hydrochloride salt is highly hydrophilic, necessitating careful pH control during extraction or formulation.

Experimental Protocols for Determination

To validate theoretical models, the following self-validating protocols are recommended. These align with OECD Guideline 107 (Shake Flask) and OECD 117 (HPLC).

Protocol A: Potentiometric Titration (LogD Profiling)

Best for ionizable compounds like amine salts.

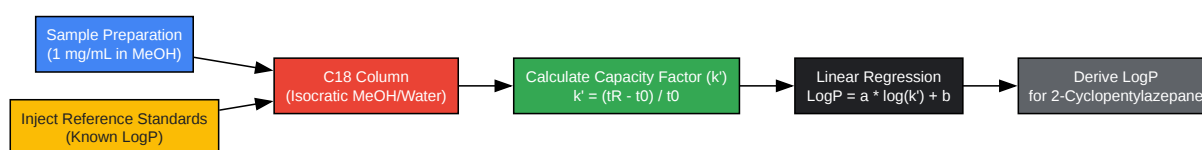
- Preparation: Dissolve 5 mg of 2-Cyclopentylazepane HCl in 10 mL of 0.1 M KCl (ionic strength adjuster).
- Titration: Titrate with 0.1 M KOH to determine the exact .
- Partitioning: Perform a dual-phase titration using water-saturated octanol. The shift in the titration curve () allows calculation of LogP of the neutral species and LogD at any pH.

Protocol B: RP-HPLC Retention Time Method

High-throughput alternative to Shake Flask.

Principle: Hydrophobicity correlates linearly with the capacity factor () on a C18 column.

Workflow Visualization:



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Figure 1: RP-HPLC workflow for indirect LogP determination.

= retention time,

= dead time (uracil).

Method parameters:

- Mobile Phase: Methanol:Phosphate Buffer (pH 7.4) 60:40 v/v.
- Standards: Benzylamine, Toluene, Naphthalene.
- Validation:

of the calibration curve must be

.

Implications for Drug Development

Blood-Brain Barrier (BBB) Permeability

For CNS-active drugs, the ideal LogP is 2.0 – 3.5.

- 2-Cyclopentylazepane (Free Base): With a predicted LogP of ~3.8, it sits slightly above the optimal range, suggesting high permeability but potential for non-specific binding (high plasma protein binding).
- Mechanism: The compound will exist primarily as a cation in the blood. Permeation likely involves transient deprotonation at the endothelial lipid surface or transport via organic cation transporters (OCT).

Solubility vs. Permeability Trade-off

The hydrochloride salt form is chosen to maximize solubility (solubility > 10 mg/mL in water). However, for efficacy, the free base must partition into lipid membranes.

Formulation Strategy:

- Oral: The HCl salt ensures rapid dissolution in gastric fluid.
- IV: Requires buffering to prevent precipitation of the free base if the pH rises above 8.0.

References

- OECD Guidelines for the Testing of Chemicals. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. [Link](#)

- Hansch, C., & Leo, A. (1979). *Substituent Constants for Correlation Analysis in Chemistry and Biology*. Wiley-Interscience.
- PubChem Compound Summary. (2024). 1H-Azepine, hexahydro- (Parent Scaffold Data).[1]
[2] National Center for Biotechnology Information. [Link](#)
- Comer, J., & Tam, K. (2001). *Lipophilicity Profiles: Theory and Measurement*. In *Pharmacokinetic Optimization in Drug Research*. Wiley-VCH.
- Matrix Scientific. (2019).[3] **2-Cyclopentylazepane hydrochloride** Product Entry. Catalog #207784. (Verification of chemical identity).

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Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. [2-Cyclopentylhexahydro-1H-azepine Hydrochloride | 1177362-74-1](http://amp.chemicalbook.com) [amp.chemicalbook.com]
- 3. matrixscientific.com [matrixscientific.com]
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